methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate
Description
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Properties
CAS No. |
673855-94-2 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[(4-methoxyphenyl)iminomethyl]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-19-15-9-7-14(8-10-15)17-11-12-3-5-13(6-4-12)16(18)20-2/h3-11H,1-2H3 |
InChI Key |
LWAJJOKPPWWUGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate can be synthesized through a Schiff base reaction. This involves the condensation of 4-methoxybenzaldehyde with methyl 4-aminobenzoate in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the imine bond being facilitated by the removal of water.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form amines, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate is unique due to its specific structural features, such as the presence of both methoxy and imine groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl 4-{(E)-[(4-methoxyphenyl)imino]methyl}benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a methoxy group attached to a phenyl ring, linked to an imine functional group. Its chemical formula is CHNO, and it is classified under benzoates. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with methyl 4-aminobenzoate, which can be achieved using various solvents and reagents to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and disrupting various biochemical pathways. This interaction is crucial for both its antimicrobial and anticancer effects.
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Study : A study conducted by researchers at a university laboratory found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The study utilized standard broth dilution methods to determine efficacy .
- Anticancer Study : In a recent investigation, this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| A549 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
